molecular formula C30H32O9 B1339162 Gomisin G CAS No. 62956-48-3

Gomisin G

Cat. No. B1339162
CAS RN: 62956-48-3
M. Wt: 536.6 g/mol
InChI Key: OFDWKHIQKPKRKY-DSASHONVSA-N
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Description

Gomisin G is a natural product found in Kadsura interior, Schisandra sphenanthera, and other organisms . It is an ethanolic extract of the stems of Kadsura interior . It exhibits potent anti-HIV activity .


Molecular Structure Analysis

Gomisin G has a molecular formula of C30H32O9 . Its IUPAC name is [(9S,10S,11S)-10-hydroxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl] benzoate .


Physical And Chemical Properties Analysis

Gomisin G has a molecular weight of 536.6 g/mol . It is soluble in chloroform, methanol, and other solvents, but insoluble in water .

Scientific Research Applications

1. Anti-Obesity Effects

Gomisin N, a lignan from Schisandra chinensis, has been shown to inhibit adipogenesis in preadipocytes and exhibit anti-obesity effects in high-fat diet-induced obese mice. It operates through impairing mitotic clonal expansion via cell cycle arrest and modulating various cellular pathways such as ERK, PI3K/Akt, and AMPK activation. This suggests its potential as a treatment agent for obesity (Jang et al., 2017).

2. Anti-Metastatic Properties in Cancer

Gomisin A has demonstrated significant effects in mitigating metastatic melanoma. It reduces melanoma cell viability by inducing cell cycle arrest and apoptosis. This is mediated through the activation of AMPK, ERK, and JNK pathways. Additionally, Gomisin A inhibits the migration and invasion of melanoma cells, suggesting its potential as an anti-metastatic agent (Han et al., 2019). Similar anti-metastatic effects have been observed in colorectal cancer, where Gomisin A suppressed lung metastasis, decreased cell viability, induced apoptosis, and inhibited cell migration and invasion (Kee et al., 2018).

3. Hepatic Steatosis Prevention

Gomisin N shows protective effects against hepatic steatosis through AMPK activation. It alleviates lipid accumulation in liver cells and reduces the expression of lipogenesis genes while enhancing fatty acid oxidation genes. These findings suggest its therapeutic potential against liver diseases like nonalcoholic fatty liver disease (Yun et al., 2017).

4. Vascular Health Benefits

Gomisin A induces nitric oxide production in human coronary artery endothelial cells, leading to vasorelaxation. This is achieved through Ca2+-dependent activation and translocation of endothelial nitric oxide synthase (eNOS), suggesting its beneficial effects on vascular health and potential use in cardiovascular therapies (Park et al., 2009).

5. Antidiabetic Effects

Gomisin N also exhibits anti-diabetic properties by enhancing glucose uptake in muscle cells and improving glucose tolerance in obese mice. These effects are attributed to the activation of the AMPK pathway, suggesting its potential use in managing diabetes mellitus (Jung et al., 2017).

6. Breast Cancer Treatment Potential

Gomisin G has shown anti-cancer activity in triple-negative breast cancer cells by suppressing AKT phosphorylation, leading to cell cycle arrest in the G1 phase. This indicates its potential as a therapeutic agent for treating certain types of breast cancer (Maharjan et al., 2018).

7. Obesity Prevention in Drosophila Models

Gomisin N, when administered in a high-fat diet Drosophila model, reduced body weight, improved lifespan, and regulated genes related to lipid storage and metabolism. This highlights its potential as an agent for obesity prevention (Lee et al., 2020).

8. Alcoholic Liver Disease Treatment

Gomisin N alleviates ethanol-induced liver injury by improving lipid metabolism and reducing oxidative stress and inflammation, suggesting its therapeutic potential against alcoholic liver diseases (Nagappan et al., 2018).

Safety And Hazards

Gomisin G is considered toxic and contains a pharmaceutically active ingredient. Handling should only be performed by personnel trained and familiar with handling potent active pharmaceutical ingredients . It is sensitive to light and air, and it is recommended to avoid dust formation, breathing mist, gas, or vapours, and contact with skin and eyes .

Future Directions

Gomisin G has been suggested as a potential therapeutic compound against colon cancer . It has been found to suppress the growth of colon cancer cells by inhibiting proliferation and inducing apoptosis . Furthermore, it has been suggested as an exercise supplement with nutritional and anti-fatigue benefits .

properties

IUPAC Name

[(9S,10S,11S)-10-hydroxy-3,4,5,19-tetramethoxy-9,10-dimethyl-15,17-dioxatetracyclo[10.7.0.02,7.014,18]nonadeca-1(19),2,4,6,12,14(18)-hexaen-11-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H32O9/c1-16-12-18-13-20(33-3)24(34-4)26(35-5)22(18)23-19(14-21-25(27(23)36-6)38-15-37-21)28(30(16,2)32)39-29(31)17-10-8-7-9-11-17/h7-11,13-14,16,28,32H,12,15H2,1-6H3/t16-,28-,30-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFDWKHIQKPKRKY-DSASHONVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=CC(=C(C(=C2C3=C(C4=C(C=C3C(C1(C)O)OC(=O)C5=CC=CC=C5)OCO4)OC)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1CC2=CC(=C(C(=C2C3=C(C4=C(C=C3[C@@H]([C@@]1(C)O)OC(=O)C5=CC=CC=C5)OCO4)OC)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H32O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601346778
Record name Gomisin G
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601346778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

536.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Gomisin G

CAS RN

62956-48-3
Record name Gomisin G
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062956483
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Gomisin G
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601346778
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name GOMISIN G
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6B4CV8T31X
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
470
Citations
S Maharjan, BK Park, SI Lee, Y Lim, K Lee… - Biomolecules & …, 2018 - ncbi.nlm.nih.gov
… the Gomisin G activity in the TNBC cell line MDA-MB-231. We show that Gomisin G inhibited … Gomisin G induced cell cycle arrest at the G1 phase through an AKT-cyclin D1 dependent …
Number of citations: 14 www.ncbi.nlm.nih.gov
J Zhao, T Sun, JJ Wu, YF Cao, ZZ Fang, HZ Sun… - Fitoterapia, 2017 - Elsevier
Gomisin C (GC) and gomisin G (GG) are two lignan analogs isolated from the Traditional Chinese Medicine Schisandra chinensis which possesses multiple pharmacological activities. …
Number of citations: 15 www.sciencedirect.com
S Maharjan, BK Park, SI Lee, Y Lim, K Lee… - Biomolecules & …, 2019 - ncbi.nlm.nih.gov
… In this study, we investigated the effect of Gomisin G on colon cancer growth and … that Gomisin G significantly suppressed the viability and colony formation of LoVo cells. Gomisin G …
Number of citations: 9 www.ncbi.nlm.nih.gov
MH Yeon, H Choi, KH Chun, JH Lee, HS Jun - Biomedicine & …, 2022 - Elsevier
… legs in mice followed by the oral administration of gomisin G. The cross-sectional area and … by gomisin G; however, the total muscle mass did not increase. Gomisin G decreased the …
Number of citations: 6 www.sciencedirect.com
A Szopa, H Ekiert - Phytochemistry Letters, 2015 - Elsevier
… In terms of quantity, gomisin G was the dominant lignan in extracts … gomisin G and 25.86 mg 100 g −1 DW for schisantherin A. The main component in fruit extracts was also gomisin G (…
Number of citations: 21 www.sciencedirect.com
Y Ikeya, H TAGUCHI, I YOSIOKA… - Chemical and …, 1979 - jstage.jst.go.jp
… Gomisin F (5) was isolated as colorless needles (from ether—n-hexane) (yield 0.004%), C28H3409: mp 1195—1206", [cc 2,3 30 (in CHClg) and gomisin G (6) was isolated as colorless …
Number of citations: 376 www.jstage.jst.go.jp
JY Park, HK Shin, YW Choi, YJ Lee, SS Bae… - Journal of …, 2009 - Elsevier
AIM OF THE STUDY: Gomisin A (GA) is a small molecular weight lignan contained in Fructus Schisandrae, the dried seed of Schisandra chinensis which is widely used as a tonic in …
Number of citations: 26 www.sciencedirect.com
SY Yim, YJ Lee, YK Lee, SE Jung… - Molecular …, 2009 - spandidos-publications.com
… Structure-activity correlations of gomisin-G-related anti-HiV lignans from Kadsura interior and of related synthetic analogues. Bioorg Med chem 5: 1715-1723, 1997. 36. …
Number of citations: 57 www.spandidos-publications.com
DF Chen, SX Zhang, L Xie, JX Xie, K Chen… - Bioorganic & medicinal …, 1997 - Elsevier
… Gomisin-G (11) exhibited the most potent anti-HIV activity with ECs0 and therapeutic index (… Among these compounds, gomisin-G (11) group in compound 34 was determined to be at C…
Number of citations: 229 www.sciencedirect.com
K Šmejkal, T Šlapetová, P Krmenčík, P Babula… - Planta …, 2010 - thieme-connect.com
… Other compounds, notably gomisin G, show promise as anti-HIV agents [10]. However, the lignans of Schisandra spp. have received relatively little attention and there are only a few …
Number of citations: 34 www.thieme-connect.com

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